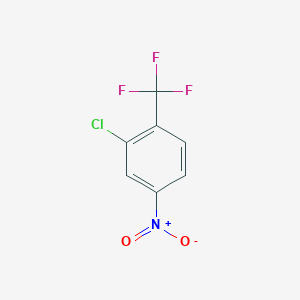

2-Chloro-4-nitrobenzotrifluoride

Vue d'ensemble

Description

2-Chloro-4-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H3ClF3NO2 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical industries, particularly as an intermediate in the synthesis of other chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-nitrobenzotrifluoride typically involves the nitration of 2-Chlorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:

2-Chlorobenzotrifluoride+HNO3+H2SO4→this compound+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over reaction conditions. The process includes the following steps:

Mixing: 2-Chlorobenzotrifluoride is mixed with a nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction: The mixture is maintained at a controlled temperature to ensure complete nitration.

Separation: The reaction mixture is then separated, and the product is purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products:

Reduction: 2-Chloro-4-aminobenzotrifluoride.

Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-4-nitrobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the production of:

- Antibiotics : It is utilized in synthesizing chlorinated antibiotics due to its ability to introduce halogen functionalities that enhance biological activity.

- Anti-inflammatory drugs : The compound is involved in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) where its nitro group plays a crucial role in the drug's mechanism of action.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the effective use of this compound in synthesizing a new class of NSAIDs. The reaction involved the nucleophilic substitution of the trifluoromethyl group, leading to compounds with enhanced efficacy and reduced side effects compared to traditional NSAIDs.

Agrochemical Applications

In agrochemistry, this compound is employed as a precursor for herbicides and insecticides. Its structure allows for modifications that enhance herbicidal activity.

Table 1: Agrochemical Derivatives from this compound

| Compound Name | Application | Effectiveness |

|---|---|---|

| Trifluoromethyl herbicide | Weed control | High |

| Nitroaniline insecticide | Pest management | Moderate |

Material Science Applications

The compound is also significant in material science, particularly in the development of polymers and coatings. It acts as a building block for:

- Fluorinated Polymers : These materials exhibit excellent thermal stability and chemical resistance.

- Coatings : Used in formulating protective coatings that require high durability and resistance to solvents.

Case Study: Development of Fluorinated Coatings

Research has shown that incorporating this compound into polymer matrices results in coatings with superior abrasion resistance and hydrophobic properties, making them suitable for industrial applications.

Environmental Applications

Recent studies have explored the biodegradation pathways of this compound, highlighting its potential for bioremediation efforts. Specific bacterial strains capable of degrading this compound have been identified.

Case Study: Biodegradation by Burkholderia sp.

A study isolated Burkholderia sp. RKJ 800, which effectively degraded this compound through a hydroquinone pathway, making it a candidate for bioremediation strategies in contaminated environments .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-nitrobenzotrifluoride involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

4-Chlorobenzotrifluoride: Lacks the nitro group, making it less reactive towards nucleophiles.

2,4-Dichlorobenzotrifluoride: Contains an additional chlorine atom, altering its reactivity and applications.

2-Chloro-5-nitrobenzotrifluoride: The nitro group is positioned differently, affecting its chemical behavior.

Uniqueness: 2-Chloro-4-nitrobenzotrifluoride is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses.

Activité Biologique

2-Chloro-4-nitrobenzotrifluoride (C7H3ClF3NO2) is a chemical compound with applications in various industrial processes, particularly in the synthesis of agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews relevant studies focusing on the biological degradation pathways, toxicity, and metabolic interactions of this compound.

This compound is characterized by the presence of a chloro group, a nitro group, and three fluorine atoms attached to a benzene ring. Its molecular structure contributes to its stability and resistance to biodegradation, making it a subject of concern in environmental studies.

Biological Degradation Pathways

Research has indicated that bacterial strains can metabolize related compounds, which provides insights into potential degradation pathways for this compound.

-

Degradation by Rhodococcus sp. :

- A study demonstrated that Rhodococcus sp. strain MB-P1 could degrade 2-chloro-4-nitroaniline (a related compound) via a novel aerobic pathway, leading to the formation of 4-amino-3-chlorophenol and subsequent metabolites such as 6-chlorohydroxyquinol . This suggests that similar pathways may exist for this compound.

-

Burkholderia sp. Metabolism :

- Another study revealed that Burkholderia sp. RKJ 800 could degrade 2-chloro-4-nitrophenol through a hydroquinone pathway, producing chlorohydroquinone and hydroquinone as major metabolites . Such metabolic capabilities highlight the potential for bioremediation strategies involving bacteria that can utilize nitrophenolic compounds.

-

Acinetobacter sp. Pathway :

- The organism Acinetobacter sp. RKJ12 has been shown to utilize 2-chloro-4-nitrobenzoic acid as a sole carbon source, indicating that similar mechanisms may be applicable to benzotrifluoride derivatives . This strain performs oxidative dechlorination and denitration, which are crucial for breaking down nitroaromatic compounds.

Toxicity and Ecological Impact

The toxicity of this compound has been evaluated in various contexts:

- Toxicity Assessments : The compound exhibits significant toxicity to aquatic organisms, which raises concerns about its impact on aquatic ecosystems . The presence of chlorine and nitro groups contributes to its bioaccumulation potential.

- Environmental Risk Assessments : Preliminary regional risk assessments have identified various organic contaminants, including nitrophenols, as having potential adverse effects on ecological receptors . The persistence of such compounds in soil and water systems necessitates further investigation into their long-term ecological impacts.

Case Studies

Several case studies illustrate the biological activity and degradation potential of compounds related to this compound:

- Microcosm Studies :

- Field Studies :

Propriétés

IUPAC Name |

2-chloro-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTWHSMEZCFDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381220 | |

| Record name | 2-Chloro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151504-80-2 | |

| Record name | 2-Chloro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151504-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.